N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine is an organic compound that belongs to the class of amines This compound features a complex structure with a phenoxy group, an ethoxy group, and a butan-1-amine moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine typically involves multiple steps:
Formation of the Phenoxy Intermediate: The initial step involves the reaction of 3-propan-2-ylphenol with an appropriate ethylene oxide derivative to form the phenoxy intermediate.
Ethoxylation: The phenoxy intermediate undergoes ethoxylation to introduce the ethoxy groups.
Amination: The final step involves the reaction of the ethoxylated intermediate with butan-1-amine under controlled conditions to yield the target compound.
Industrial Production Methods
In an industrial setting, the production of this compound may involve:
Batch Reactors: Utilizing batch reactors for precise control over reaction conditions.
Continuous Flow Systems: Employing continuous flow systems for large-scale production to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with halides or other electrophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of secondary or tertiary amines.
Substitution: Formation of substituted amines with various alkyl or aryl groups.
Scientific Research Applications
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism by which N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine exerts its effects involves:
Molecular Targets: Interaction with specific enzymes or receptors in biological systems.
Pathways Involved: Modulation of signaling pathways, potentially affecting cellular processes such as metabolism or gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-[2-[2-(4-methylphenoxy)ethoxy]ethyl]butan-1-amine
- N-[2-[2-(3-ethylphenoxy)ethoxy]ethyl]butan-1-amine
- N-[2-[2-(3-isopropylphenoxy)ethoxy]ethyl]butan-1-amine
Uniqueness
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties
Properties
IUPAC Name |
N-[2-[2-(3-propan-2-ylphenoxy)ethoxy]ethyl]butan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H29NO2/c1-4-5-9-18-10-11-19-12-13-20-17-8-6-7-16(14-17)15(2)3/h6-8,14-15,18H,4-5,9-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GJSNFIVZUBEBIU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNCCOCCOC1=CC=CC(=C1)C(C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H29NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
279.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.